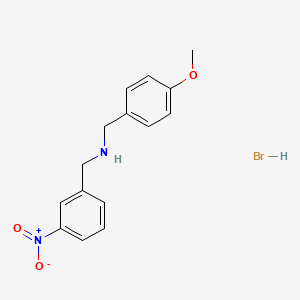

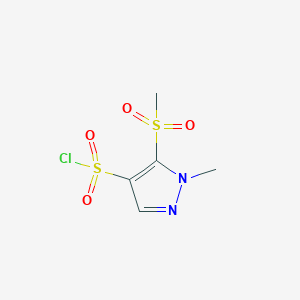

![molecular formula C20H13N3S B2986234 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile CAS No. 338404-76-5](/img/structure/B2986234.png)

2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also exhibit various pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, like “this compound”, involves the condensation of 5-amino-1,3,4-thiadiazole-2-sulphonamide with 7-diethylamino-3-bromoacetyl-2H-chromen-2-one under reflux in dry ethanol . The Mannich reaction of imidazo[2,1-b][1,3,4]thiadiazole with different cyclic secondary amines (morpholine, piperidine, and pyrrolidine) is also involved .Molecular Structure Analysis

The thiazole ring in the imidazo[2,1-b]thiazole structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical And Chemical Properties Analysis

Thiazole, a parent material for various chemical compounds including “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Cytotoxic Potency in Cancer Research

Research involving acrylonitriles, similar in structure to 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile, has shown significant applications in cancer research. For instance, a study by Sa̧czewski et al. (2004) synthesized acrylonitriles with various nitrogen heterocyclics and tested their in vitro cytotoxic potency on human cancer cell lines. These compounds exhibited notable cytotoxic activities, potentially indicating their use in cancer therapy (Sa̧czewski et al., 2004).

Structural Analysis and Synthesis

The structural and synthetic aspects of benzimidazole-substituted acrylonitriles, related to the chemical , were explored by Hranjec et al. (2009). This study provides insights into the synthesis and crystal structures of benzimidazole compounds, which are key in understanding the chemical behavior and potential applications of such compounds (Hranjec et al., 2009).

Chemosensor Applications

Another significant application is in the development of chemosensors. Hranjec et al. (2012) described the synthesis, crystal structure, and spectroscopic characterization of benzimidazoles and benzimidazoquinolines. These compounds showed potential as chemosensors for different cations, indicating a possible role in detecting and measuring chemical substances (Hranjec et al., 2012).

Antiinflammatory Activity

Lantos et al. (1984) researched the antiinflammatory activity of dihydroimidazo[2,1-b]thiazoles. These compounds showed promising results in cell-mediated immunity and antiinflammatory potency, suggesting potential therapeutic applications in inflammatory diseases (Lantos et al., 1984).

Nonlinear Optical Limiting

A study by Anandan et al. (2018) on donor-acceptor substituted thiophene dyes, closely related to the chemical structure of interest, demonstrated their potential in nonlinear optical limiting. This has implications for developing materials for optical communications and sensor protection (Anandan et al., 2018).

Mécanisme D'action

While the specific mechanism of action for “2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile” is not explicitly mentioned in the search results, compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a wide range of pharmacological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Orientations Futures

The compounds bearing imidazo[2,1-b]thiazole scaffolds have shown promising results in various fields, especially in medicinal chemistry . Therefore, further studies to increase the library of imidazo[2,1-b]thiazole derivatives for deeper understanding of the relationship between biological activity of the compounds and their structures could be a potential future direction .

Propriétés

IUPAC Name |

(Z)-2-phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3S/c21-14-17(15-7-3-1-4-8-15)13-18-19(16-9-5-2-6-10-16)22-20-23(18)11-12-24-20/h1-13H/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYKKVANYXMBM-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

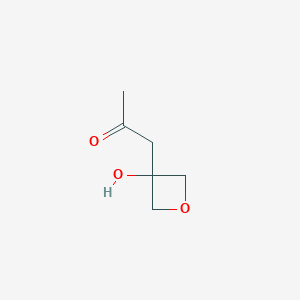

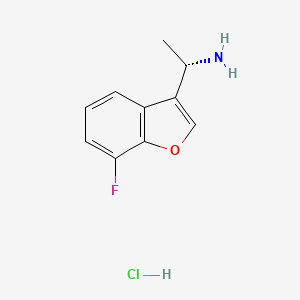

![methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2986157.png)

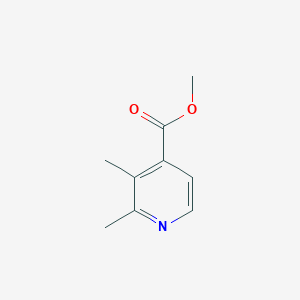

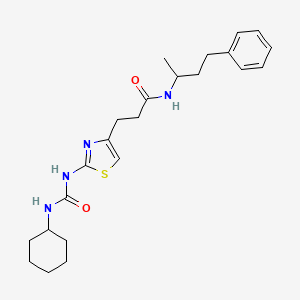

![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)

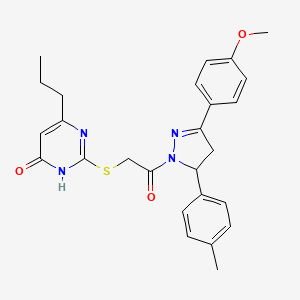

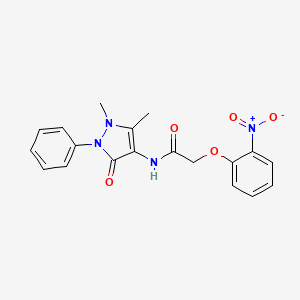

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2986161.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2986162.png)

![11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2986167.png)

![N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2986173.png)